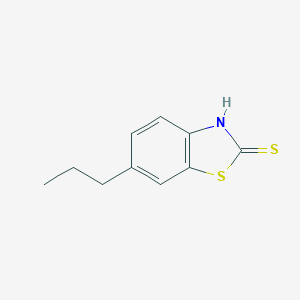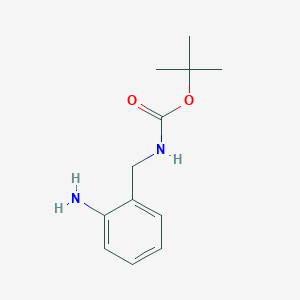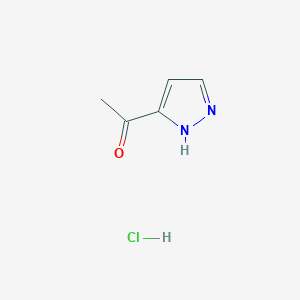
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol, also known as AMIOX, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for research in the fields of biochemistry, pharmacology, and physiology. In
作用机制
The mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be toxic at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic uses for the compound. Additionally, the mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, and further research is needed to elucidate the molecular targets of the compound. Overall, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is a promising compound for use in various scientific research applications, and further research is needed to fully explore its potential.
合成方法
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with diacetone-D-glucose, followed by the addition of ammonium acetate and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. The purity of the compound can be further enhanced by recrystallization.
科学研究应用
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
187867-56-7 |
|---|---|
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(4-methyl-1H-imidazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1 |
InChI 键 |
KCRVLBMMRXQTDE-YYNOVJQHSA-N |
手性 SMILES |
CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES |
CC1=C(NC=N1)C2C(C(C(O2)CN)O)O |
规范 SMILES |
CC1=C(N=CN1)C2C(C(C(O2)CN)O)O |
同义词 |
D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



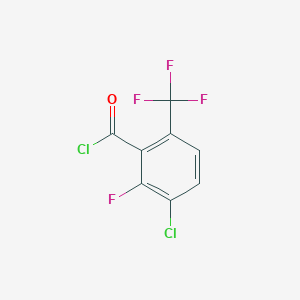
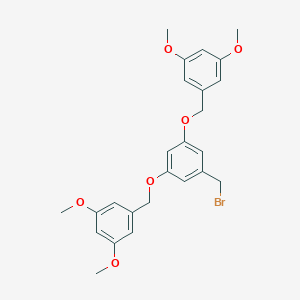
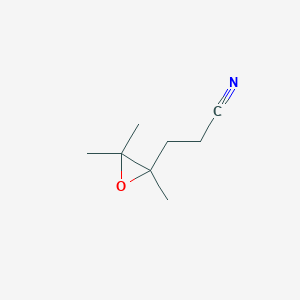
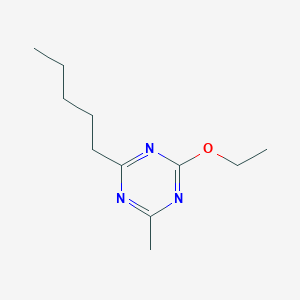
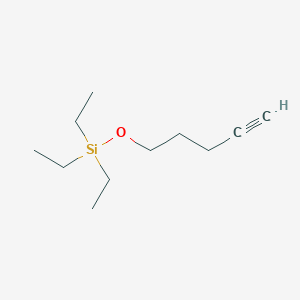
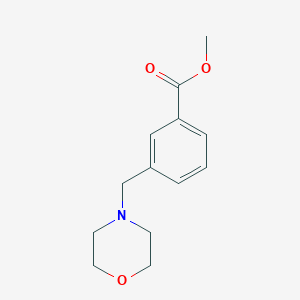
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
